molecular formula C15H20N2O3S B346025 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole CAS No. 898644-56-9

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole

Cat. No.: B346025
CAS No.: 898644-56-9
M. Wt: 308.4g/mol
InChI Key: NMJLDXZRRCQUET-UHFFFAOYSA-N
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Description

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an imidazole ring substituted with a sulfonyl group attached to a phenyl ring, which is further substituted with ethoxy, isopropyl, and methyl groups. The compound’s distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenyl Sulfonyl Intermediate: The starting material, 2-ethoxy-5-isopropyl-4-methylphenol, undergoes sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine. This reaction forms the corresponding sulfonyl chloride intermediate.

    Coupling with Imidazole: The sulfonyl chloride intermediate is then reacted with imidazole in the presence of a base like sodium hydride or potassium carbonate. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide group.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonyl-imidazole structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole stands out due to its specific substitution pattern on the phenyl ring and the presence of the imidazole ring. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-5-20-14-8-12(4)13(11(2)3)9-15(14)21(18,19)17-7-6-16-10-17/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJLDXZRRCQUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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